6-chloro-N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide
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Overview
Description
6-CHLORO-N-(3-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-CARBOXAMIDE is a complex organic compound with a benzopyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-N-(3-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-CARBOXAMIDE typically involves multiple stepsThe final step involves the formation of the carboxamide group through a condensation reaction with an appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-N-(3-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-CHLORO-N-(3-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-CHLORO-N-(3-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
6-CHLORO-N-(3-METHOXYPHENYL)NICOTINAMIDE: Shares a similar structure but differs in the core scaffold.
6-CHLORO-N-METHYLPYRIMIDIN-4-AMINE: Another related compound with different substituents and functional groups.
Uniqueness
6-CHLORO-N-(3-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H14ClNO4 |
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Molecular Weight |
331.7 g/mol |
IUPAC Name |
6-chloro-N-(3-methoxyphenyl)-4-oxo-2,3-dihydrochromene-2-carboxamide |
InChI |
InChI=1S/C17H14ClNO4/c1-22-12-4-2-3-11(8-12)19-17(21)16-9-14(20)13-7-10(18)5-6-15(13)23-16/h2-8,16H,9H2,1H3,(H,19,21) |
InChI Key |
PWBXNFQOMHWCPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CC(=O)C3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
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